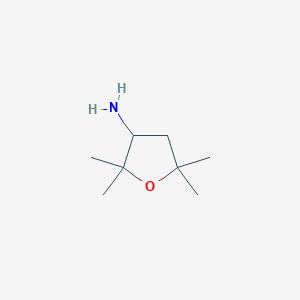

2,2,5,5-Tetramethyloxolan-3-amine

Vue d'ensemble

Description

“2,2,5,5-Tetramethyloxolan-3-amine” is a chemical compound with the molecular formula C8H17NO . It is also known as N-benzyl-2,2,5,5-tetramethyloxolan-3-amine with the molecular formula C15H23NO .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 143.23 . It is a liquid at room temperature . The predicted boiling point is 311.4±35.0 °C, and the predicted density is 0.99±0.1 g/cm3 .Mécanisme D'action

Target of Action

2,2,5,5-Tetramethyloxolan-3-amine (TMO) is a promising “green” solvent replacement for toluene . It has been identified as a less problematic volatile organic compound (VOC) than toluene . .

Mode of Action

It’s known that most drugs exert their effects by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .

Biochemical Pathways

It’s known that tmo is a cyclic ether and has properties and performance remarkably similar to toluene in many applications .

Pharmacokinetics

The physical properties of tmo, such as its molecular weight (14323) and its liquid physical form, may influence its ADME properties .

Action Environment

The action of TMO can be influenced by environmental factors. For example, the atmospheric chemistry of TMO was investigated in laboratory-based experiments and computational calculations . The reaction of TMO with OH and Cl radicals in the atmosphere was studied, and it was found that TMO has an estimated atmospheric lifetime of approximately 3 days, which is 50% longer than toluene . This indicates that any air pollution impacts from TMO emission would be less localized .

Avantages Et Limitations Des Expériences En Laboratoire

2,2,5,5-Tetramethyloxolan-3-amine has several advantages as a research tool, including its easy synthesis, stability, and versatility. This compound can be easily synthesized in large quantities and purified through various techniques, making it a cost-effective and reliable reagent. This compound can also be modified to incorporate various functional groups, making it a versatile tool for various research applications. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. Researchers should take appropriate safety measures when handling this compound and consider alternative solvents or delivery methods when working with aqueous systems.

Orientations Futures

There are several future directions for further research on 2,2,5,5-Tetramethyloxolan-3-amine, including its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have neuroprotective and anti-cancer effects in various in vitro and in vivo models, but further studies are needed to determine its efficacy and safety in humans. This compound can also be modified to incorporate various functional groups, making it a potential scaffold for drug discovery and development. Further studies are needed to explore the structure-activity relationship of this compound and its derivatives and to identify novel compounds with improved potency and selectivity.

Applications De Recherche Scientifique

2,2,5,5-Tetramethyloxolan-3-amine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, a ligand in coordination chemistry, and a probe in biochemistry and pharmacology. In organic synthesis, this compound has been used as a catalyst for various reactions such as Michael addition, aldol condensation, and Diels-Alder reaction. In coordination chemistry, this compound has been used as a chelating agent for various metal ions such as copper, nickel, and zinc. In biochemistry and pharmacology, this compound has been used as a probe to study the mechanism of action and physiological effects of various compounds such as neurotransmitters, ion channels, and enzymes.

Safety and Hazards

Propriétés

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFSGYLVKWWWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

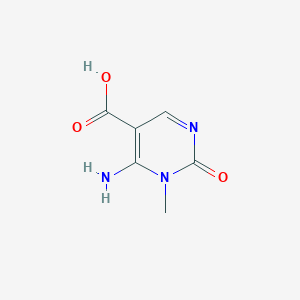

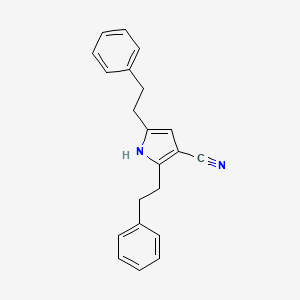

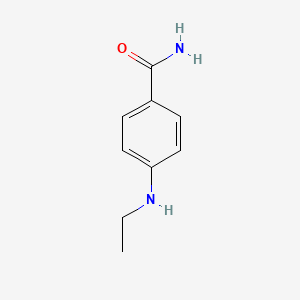

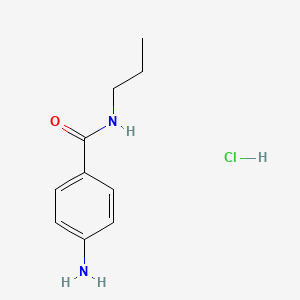

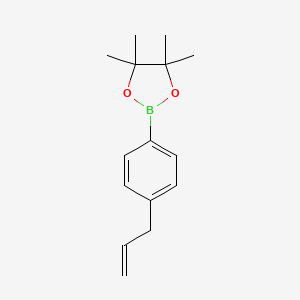

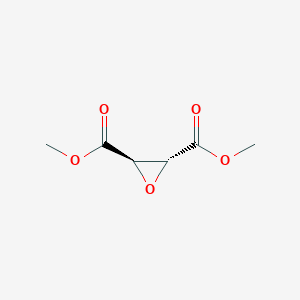

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B3289341.png)